molecular formula C11H9BrFN B2653146 1-(4-bromo-5-fluoro-2-methylphenyl)-1H-pyrrole CAS No. 1602350-63-9

1-(4-bromo-5-fluoro-2-methylphenyl)-1H-pyrrole

Cat. No.: B2653146
CAS No.: 1602350-63-9
M. Wt: 254.102
InChI Key: WLGDMOMKQDJDSV-UHFFFAOYSA-N
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Description

1-(4-bromo-5-fluoro-2-methylphenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a bromo, fluoro, and methyl substituent on the phenyl ring attached to the pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-5-fluoro-2-methylphenyl)-1H-pyrrole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-5-fluoro-2-methylbenzaldehyde and pyrrole.

    Condensation Reaction: The aldehyde group of 4-bromo-5-fluoro-2-methylbenzaldehyde reacts with pyrrole in the presence of an acid catalyst to form the desired product.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or toluene. The reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-5-fluoro-2-methylphenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The pyrrole ring can undergo oxidation to form pyrrole-2,5-dione derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the bromo or fluoro groups.

    Oxidation: Products include pyrrole-2,5-dione derivatives.

    Reduction: Products include amines or alcohols derived from the reduction of the pyrrole ring.

Scientific Research Applications

1-(4-bromo-5-fluoro-2-methylphenyl)-1H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-bromo-5-fluoro-2-methylphenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromo-5-fluoro-2-methylphenyl)ethanone
  • 4-bromo-5-fluoro-2-methylphenyl methyl ether
  • (4-bromo-5-fluoro-2-methylphenyl)(piperidin-1-yl)methanone

Uniqueness

1-(4-bromo-5-fluoro-2-methylphenyl)-1H-pyrrole is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrrole core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-bromo-5-fluoro-2-methylphenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFN/c1-8-6-9(12)10(13)7-11(8)14-4-2-3-5-14/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGDMOMKQDJDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N2C=CC=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602350-63-9
Record name 1-(4-bromo-5-fluoro-2-methylphenyl)-1H-pyrrole
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